

# 4-(Methoxymethyl)phenylboronic acid structural analysis and characterization

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## Compound of Interest

**Compound Name:** 4-(Methoxymethyl)phenylboronic acid

**Cat. No.:** B1588030

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An In-Depth Technical Guide to the Structural Analysis and Characterization of **4-(Methoxymethyl)phenylboronic Acid**

## Introduction

**4-(Methoxymethyl)phenylboronic acid** is a versatile organoboron compound that has garnered significant attention as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring functionalized with both a boronic acid group and a methoxymethyl substituent, makes it an invaluable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[1][2]</sup> This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][3]</sup> The methoxymethyl group, in particular, enhances solubility and modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.<sup>[1]</sup>

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and chemical identity of this reagent is paramount to ensure reproducibility, optimize reaction conditions, and ultimately, achieve the desired synthetic outcomes. This guide provides a comprehensive, in-depth overview of the core analytical techniques employed for the structural elucidation and characterization of **4-(Methoxymethyl)phenylboronic acid**. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of spectroscopic and crystallographic analysis.

# Part 1: Core Physicochemical Properties and Handling

A foundational understanding of the compound's physical properties is the first step in any analytical workflow. It informs proper storage, handling, and sample preparation, which are critical for obtaining high-quality data.

## Data Presentation: Summary of Physicochemical Properties

Property	Value	Source(s)
Chemical Formula	$C_8H_{11}BO_3$	<a href="#">[1]</a>
Molecular Weight	165.98 g/mol	<a href="#">[1]</a>
CAS Number	279262-11-2	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Solubility	Slightly soluble in water; Soluble in methanol, DMSO	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	4-(Methoxymethyl)benzeneboronic acid	<a href="#">[1]</a> <a href="#">[5]</a>

## Expertise & Experience: Handling and Stability Insights

From a practical standpoint, the stability of boronic acids is a key consideration. **4-(Methoxymethyl)phenylboronic acid**, like many of its counterparts, is generally stable under normal atmospheric conditions.[\[6\]](#)[\[7\]](#) However, two potential transformations must be considered:

- **Boroxine Formation:** Phenylboronic acids can undergo reversible dehydration, particularly upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[\[8\]](#) This can lead to inconsistencies in molecular weight determination and reactivity. Therefore, it is crucial to store the compound in a dry, sealed container.[\[1\]](#) The presence of boroxine can

often be detected by a sharpening of the B-O stretching bands in the IR spectrum and a downfield shift in the  $^{11}\text{B}$  NMR spectrum.[8]

- **Protodeboronation:** This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. While modern cross-coupling protocols are designed to minimize this side reaction, it can be promoted by prolonged exposure to harsh acidic or basic conditions or elevated temperatures in the presence of water.[9]

#### Trustworthiness: Recommended Storage Protocol

To ensure the integrity of the material for analytical and synthetic purposes, the following storage protocol is recommended:

- **Container:** Tightly sealed, opaque glass vial.
- **Atmosphere:** Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
- **Temperature:** Store at room temperature in a dark, dry place.[1][4]
- **Handling:** When weighing and preparing samples, minimize exposure to atmospheric moisture.

## Part 2: Spectroscopic Characterization

Spectroscopic methods provide a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For **4-(Methoxymethyl)phenylboronic acid**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR provides a complete picture.

#### Expertise & Experience: Interpreting the Spectra

- $^1\text{H}$  NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms and their neighboring environments.

- Aromatic Region (approx. 7.2-7.8 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group are expected to be further downfield than the protons ortho to the electron-donating methoxymethyl group.
- Benzylic Protons (-CH<sub>2</sub>O-, approx. 4.5 ppm): A sharp singlet corresponding to the two equivalent protons of the methylene bridge.
- Methoxy Protons (-OCH<sub>3</sub>, approx. 3.4 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl group.
- Boronic Acid Protons (-B(OH)<sub>2</sub>, variable): A broad singlet that is often exchangeable with deuterium in the solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). Its chemical shift is highly dependent on concentration, solvent, and water content, and it may not always be observed.

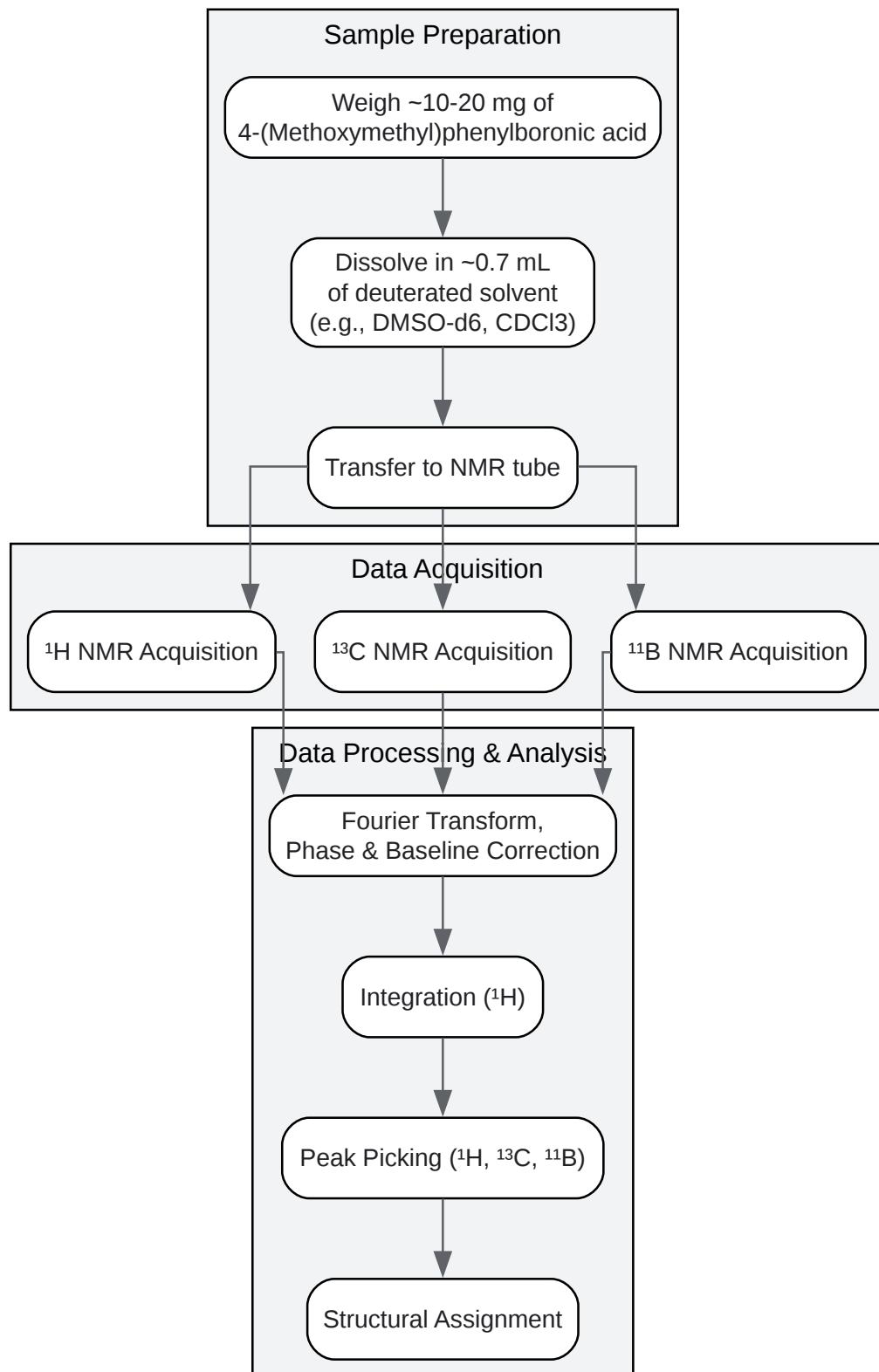
• <sup>13</sup>C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

- Aromatic Carbons (approx. 128-142 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar relaxation.
- Benzylic Carbon (-CH<sub>2</sub>O-, approx. 74 ppm): One signal for the methylene carbon.
- Methoxy Carbon (-OCH<sub>3</sub>, approx. 58 ppm): One signal for the methyl carbon.

• <sup>11</sup>B NMR: The Boron-Specific Probe: <sup>11</sup>B NMR is indispensable for characterizing boronic acids.[10] It directly probes the local environment of the boron atom.

- Causality: The chemical shift in <sup>11</sup>B NMR is highly sensitive to the hybridization state of the boron atom.[11] The trigonal planar, sp<sup>2</sup>-hybridized boron of the free boronic acid typically resonates in the range of 28-33 ppm.[8] Upon reaction with a diol to form a tetrahedral, sp<sup>3</sup>-hybridized boronate ester, or upon ionization to the boronate anion at high pH, the signal shifts significantly upfield to a region between 3-13 ppm due to increased shielding.[12][13] This makes <sup>11</sup>B NMR an excellent tool for monitoring reactions and assessing purity.[12]

## Mandatory Visualization: NMR Analysis Workflow

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Caption: Workflow for comprehensive NMR characterization.

Trustworthiness: Experimental Protocol for NMR Analysis

- Sample Preparation: Accurately weigh 10-20 mg of **4-(Methoxymethyl)phenylboronic acid** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> is often preferred for boronic acids due to good solubility and the ability to observe the -OH protons). Vortex briefly to ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR spectra on a spectrometer (e.g., 400 MHz or higher). For <sup>11</sup>B NMR, ensure a quartz NMR tube is used if possible to avoid background signals from borosilicate glass tubes.[13]
- Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- Analysis: Calibrate the spectra using the residual solvent peak. Integrate the <sup>1</sup>H NMR signals and assign all peaks in the <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B spectra to the corresponding atoms in the structure.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Experience: Key Vibrational Bands

For **4-(Methoxymethyl)phenylboronic acid**, the IR spectrum will be dominated by the following characteristic absorptions:

- O-H Stretch (Boronic Acid): A very broad and strong band centered around 3200-3400 cm<sup>-1</sup>, indicative of the hydrogen-bonded -OH groups.
- C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm<sup>-1</sup>.

- C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm<sup>-1</sup> (typically 2850-2960 cm<sup>-1</sup>) corresponding to the -CH<sub>2</sub>- and -CH<sub>3</sub> groups.
- C=C Stretch (Aromatic): Several medium-to-sharp bands in the 1600-1450 cm<sup>-1</sup> region.
- B-O Stretch (Boronic Acid): A very strong and characteristic band, often broad, located around 1330-1380 cm<sup>-1</sup>.
- C-O Stretch (Ether): A strong band in the 1100-1085 cm<sup>-1</sup> region, corresponding to the Ar-CH<sub>2</sub>-O-CH<sub>3</sub> ether linkage.

#### Trustworthiness: Experimental Protocol for ATR-FTIR Analysis

- Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.
- Sample Application: Place a small amount (a few milligrams) of the powdered **4-(Methoxymethyl)phenylboronic acid** onto the ATR crystal.
- Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
- Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>.
- Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key vibrational bands and compare them to expected values to confirm the functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the compound's fragmentation pattern, further validating its structure.

#### Expertise & Experience: Expected Mass and Fragmentation

Using electrospray ionization (ESI), one would expect to observe ions corresponding to the intact molecule.

- Molecular Ion: The calculated monoisotopic mass is 166.080 g/mol. In ESI-MS, it is common to observe the pseudomolecular ion. In negative ion mode, the  $[M-H]^-$  ion at m/z 165.07 would be expected. In positive ion mode, adducts such as  $[M+H]^+$  at m/z 167.09 or  $[M+Na]^+$  at m/z 189.07 may be observed.
- Fragmentation: High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) could reveal characteristic fragmentation, such as the loss of water (-18 Da) or the methoxy group (-31 Da).

#### Trustworthiness: Experimental Protocol for LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~10  $\mu$ g/mL) in a suitable solvent like methanol or acetonitrile/water.[\[14\]](#)
- Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity is assessed before mass analysis.
- Ionization: Introduce the sample into an ESI source.
- Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- Data Analysis: Compare the observed m/z of the most abundant ion with the calculated molecular weight to confirm the compound's identity.

## Part 3: Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous map of the atomic arrangement in the solid state.

## Single-Crystal X-ray Diffraction

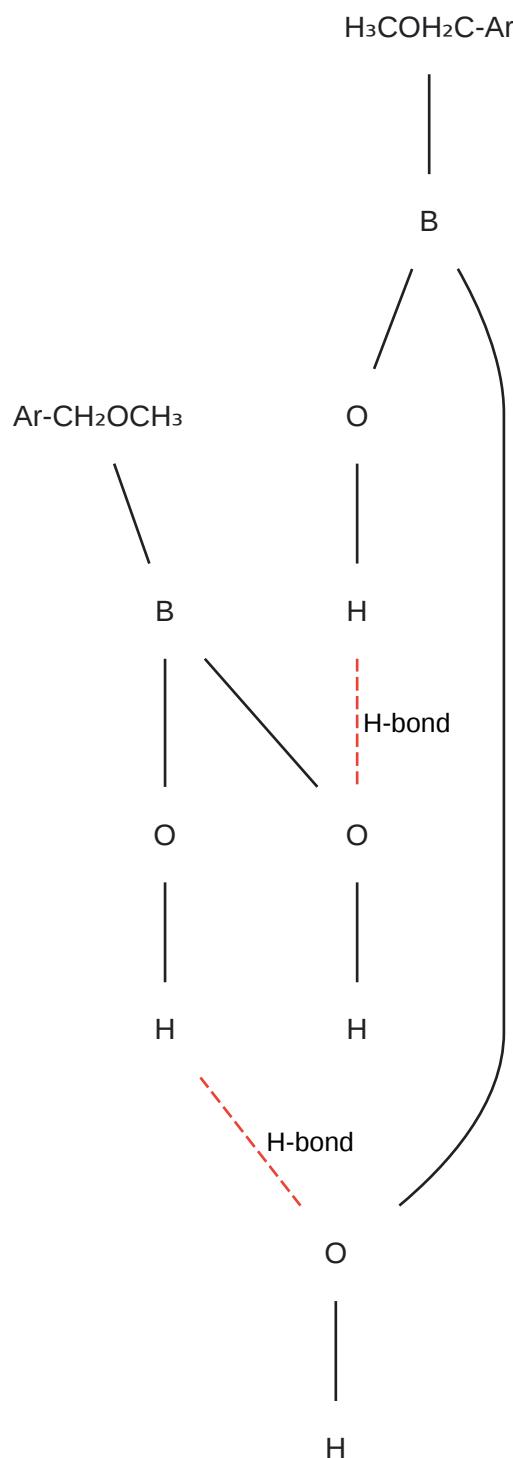
#### Expertise & Experience: Predicting the Solid-State Architecture

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[\[15\]](#) Although a published crystal structure for **4-(Methoxymethyl)phenylboronic acid** is not

readily available, its solid-state architecture can be reliably predicted based on extensive studies of related phenylboronic acids.[\[16\]](#)[\[17\]](#)

The defining feature of phenylboronic acids in the crystal lattice is the formation of hydrogen-bonded dimers.[\[17\]](#) Two molecules associate via a pair of strong O-H $\cdots$ O hydrogen bonds between their boronic acid groups, creating a stable, centrosymmetric eight-membered ring. These dimeric units then pack into the crystal lattice. The methoxymethyl tails will influence the overall packing arrangement through weaker van der Waals interactions.

Mandatory Visualization: Predicted Hydrogen-Bonding Motif



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Caption: Common hydrogen-bonded dimer motif in phenylboronic acids.

### Trustworthiness: Conceptual Protocol for Crystallization

- Purification: The compound must be highly pure. Purification via column chromatography or recrystallization may be necessary.[16]
- Solvent Selection: Screen for a solvent system in which the compound is sparingly soluble. A common technique is to dissolve the compound in a good solvent (e.g., methanol,  $\text{CH}_2\text{Cl}_2$ ) and slowly introduce an anti-solvent (e.g., hexane) or allow for slow evaporation.[16]
- Crystal Growth: Layer a solution of the compound with an anti-solvent in a narrow tube and leave it undisturbed for several days. Slow cooling of a saturated solution is another effective method.
- Analysis: Once single crystals suitable for diffraction are obtained, they can be analyzed by an X-ray diffractometer.

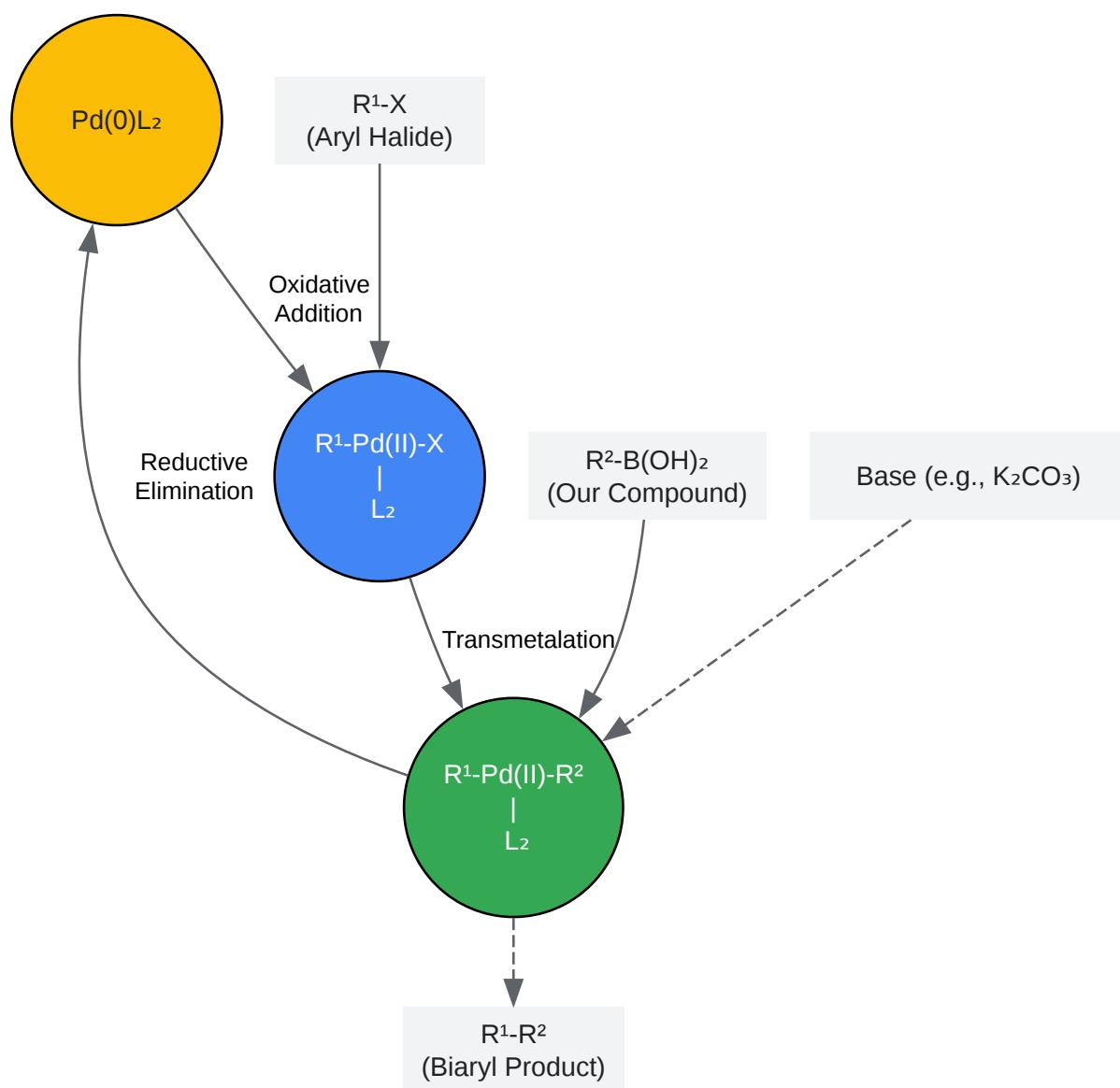
## Part 4: Reactivity Profile in Suzuki-Miyaura Coupling

The structural features elucidated by the previously described techniques directly inform the compound's utility in its primary application: the Suzuki-Miyaura cross-coupling reaction.

### Expertise & Experience: Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[18] The **4-(methoxymethyl)phenylboronic acid** participates in the transmetalation step, where the aryl group is transferred from boron to the palladium center. The methoxymethyl group ( $-\text{CH}_2\text{OCH}_3$ ) is generally considered to be weakly electron-donating, which can subtly influence the rate of transmetalation compared to unsubstituted or electron-withdrawing phenylboronic acids. The choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields and preventing side reactions like protodeboronation.[9]

### Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Conclusion

The comprehensive characterization of **4-(Methoxymethyl)phenylboronic acid** requires a multi-faceted analytical approach. While  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the carbon-hydrogen framework, it is the synergy with  $^{11}\text{B}$  NMR that provides specific insight into the crucial boron center. FT-IR and Mass Spectrometry serve as rapid, confirmatory techniques for functional group identity and molecular weight. Finally, X-ray crystallography, though more demanding,

offers the ultimate proof of structure and reveals the intermolecular forces that govern the compound's solid-state behavior. By integrating the data from these techniques, researchers can establish a complete and trustworthy structural profile, ensuring the quality and reliability of this important synthetic building block.

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